[(2-Chlorobenzoyl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chlorobenzoyl)thio]acetic acid is an organic compound that features a thioester functional group attached to a chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorobenzoyl)thio]acetic acid typically involves the acylation of thiols. One common method is the reaction of 2-chlorobenzoyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorobenzoyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
[(2-Chlorobenzoyl)thio]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Chlorobenzoyl)thio]acetic acid involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is particularly useful in enzyme inhibition studies, where the compound can act as a substrate mimic.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the chlorobenzoyl group.
Benzoylthioacetic acid: Similar but without the chlorine atom on the benzoyl group.
Chlorobenzoyl chloride: Similar but lacks the thioester group.
Uniqueness
[(2-Chlorobenzoyl)thio]acetic acid is unique due to the presence of both the chlorobenzoyl and thioester functional groups
Properties
IUPAC Name |
2-(2-chlorobenzoyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-7-4-2-1-3-6(7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMOEUGKKXVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.